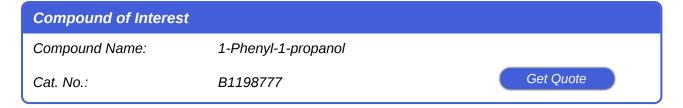


Spectroscopic Analysis of 1-Phenyl-1-propanol: A Technical Guide

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An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Aromatic Alcohol

This technical guide provides a comprehensive overview of the spectroscopic data for **1- phenyl-1-propanol**, a significant aromatic alcohol used in various chemical syntheses and as a fragrance component. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed spectroscopic information for identification, characterization, and quality control purposes.

Introduction

1-Phenyl-1-propanol (CAS No: 93-54-9) is a chiral secondary alcohol with the chemical formula C₉H₁₂O. Its structure, consisting of a phenyl group and a hydroxyl group attached to the first carbon of a propyl chain, gives rise to a characteristic set of spectroscopic signatures. Understanding these spectral features is crucial for its unambiguous identification and for the analysis of its purity and structure in various matrices. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with comprehensive experimental protocols.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance, infrared, and mass spectrometry data for **1-phenyl-1-propanol**. All quantitative data are summarized in structured tables for ease of reference and comparison.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **1-phenyl-1-propanol** provide detailed information about its carbonhydrogen framework.

The ¹H NMR spectrum of **1-phenyl-1-propanol**, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the aromatic, methine, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Phenyl-H	7.25 - 7.39	Multiplet	-	5H
СН-ОН	4.59	Triplet	6.6	1H
ОН	2.05	Singlet	-	1H
CH ₂	1.75 - 1.88	Multiplet	-	2H
СН₃	0.91	Triplet	7.4	3H

The ¹³C NMR spectrum of **1-phenyl-1-propanol** in CDCl₃ reveals nine distinct carbon signals, corresponding to each carbon atom in the molecule.

Carbon Assignment	Chemical Shift (δ, ppm)	
C (ipso-phenyl)	144.9	
C (ortho-phenyl)	128.4	
C (meta-phenyl)	127.4	
C (para-phenyl)	126.2	
СН-ОН	76.1	
CH ₂	32.0	
CH ₃	10.2	



Infrared (IR) Spectroscopy

The IR spectrum of **1-phenyl-1-propanol** displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. The spectrum is typically recorded as a liquid film.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Intensity
~3360	O-H stretch (alcohol)	Broad, Strong
~3030	C-H stretch (aromatic)	Medium
~2965, 2930, 2875	C-H stretch (aliphatic)	Strong
~1600, 1495, 1450	C=C stretch (aromatic ring)	Medium to Strong
~1015	C-O stretch (secondary alcohol)	Strong
~760, 700	C-H bend (out-of-plane, monosubstituted benzene)	Strong

Mass Spectrometry (MS)

Mass spectrometry of **1-phenyl-1-propanol**, typically performed using electron ionization (EI), provides information about its molecular weight and fragmentation pattern. The mass-to-charge ratio (m/z) of the resulting ions is recorded.

m/z	Relative Intensity (%)	Proposed Fragment
136	~20	[M]+ (Molecular Ion)
107	100	[M - C ₂ H ₅] ⁺ (Base Peak)
79	~60	[C ₆ H ₇] ⁺
77	~40	[C ₆ H ₅] ⁺ (Phenyl cation)

The fragmentation pattern is a key identifier for the molecule. The base peak at m/z 107 is formed by the favorable cleavage of the ethyl group, resulting in a stable benzylic cation.



Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

A general protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of **1-phenyl-1-propanol** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-phenyl-1-propanol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a nuclear magnetic resonance spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹3C NMR.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Apply a relaxation delay of 1-2 seconds between scans.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
 - A higher number of scans is typically required compared to ¹H NMR (e.g., 128-1024 scans) due to the lower natural abundance of ¹³C.



- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

The following protocol is suitable for obtaining the IR spectrum of liquid **1-phenyl-1-propanol**:

- Sample Preparation: As 1-phenyl-1-propanol is a liquid at room temperature, it can be analyzed directly as a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Spectrum Acquisition:
 - Clean the salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like dichloromethane or isopropanol and allow them to dry completely.
 - Place a small drop of 1-phenyl-1-propanol on one salt plate and carefully place the second plate on top to create a thin liquid film between the plates.
 - Mount the salt plates in the sample holder of the spectrometer.
 - Record a background spectrum of the empty salt plates.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The acquired spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.

Mass Spectrometry (MS) Protocol

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of **1- phenyl-1-propanol** is as follows:

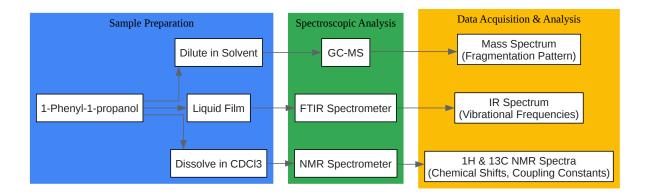


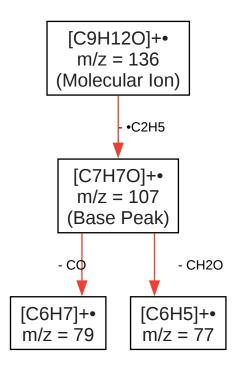
- Sample Preparation: Prepare a dilute solution of **1-phenyl-1-propanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,
 then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Injection Volume: 1 μL.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the analyte (e.g., 200).
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the peak corresponding to 1-phenyl-1-propanol in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the fragmentation pathway of **1-phenyl-1-propanol**.







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